The compound is cataloged under the Chemical Abstracts Service number 187032-53-7 and is recognized for its significance in organic synthesis and medicinal chemistry. It serves as a chiral building block in the synthesis of complex organic molecules, making it valuable in both academic and industrial research settings.
The synthesis of (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione typically involves several methods aimed at ensuring the correct stereochemistry:
The molecular structure of (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione features:
(3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione can undergo several types of chemical reactions:
Reactions are typically performed under controlled conditions regarding temperature and pH to ensure the desired product formation. For example:
While detailed studies on the mechanism of action for (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione are still emerging, it is believed that:
The compound is generally stable under standard laboratory conditions but may require specific handling protocols due to its reactive functional groups.
Solubility characteristics vary depending on solvents used; it is soluble in polar solvents like ethanol but may have limited solubility in non-polar solvents.
(3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione has a wide array of applications across different scientific fields:
(3S,4S)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione (CAS: 187032-53-7) exemplifies the critical importance of stereochemistry in bioactive molecule design. This compound features a cis-fused pyrrolidine-2,5-dione core with benzyl substitution at N₁ and hydroxyl groups at C₃ and C₄. Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol [1] [2]. The cis-diol configuration creates a rigid scaffold with three contiguous stereocenters (C₂, C₃, C₄), enabling precise three-dimensional interactions with biological targets and chiral catalysts [5]. The carbonyl groups at C₂ and C₅ confer electrophilicity, facilitating nucleophilic additions or ring-opening reactions, while the hydroxyl groups serve as handles for further functionalization through etherification, esterification, or oxidation [8].
Table 1: Key Molecular Identifiers
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 187032-53-7 | [1] [2] [6] |
IUPAC Name | (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione | [1] [2] |
Molecular Formula | C₁₁H₁₁NO₄ | [1] [7] |
Molecular Weight | 221.21 g/mol | [1] [2] |
SMILES Notation | O=C(C@@H[C@@H]1O)N(CC2=CC=CC=C2)C1=O | [1] [2] |
Optical Activity | Chiral (S,S-configuration) | [1] [6] |
The synthesis of this chiral succinimide derivative emerged in the 1990s alongside advances in asymmetric catalysis. Early routes relied on resolution of racemic mixtures, but the 1995 patent US4668795A marked a turning point by demonstrating its utility as a precursor to bisphosphine ligands like (3S,4S)-1-benzyl-3,4-bis(diphenylphosphino)pyrrolidine [8]. This ligand class enabled rhodium-catalyzed asymmetric hydrogenations with >95% enantiomeric excess (ee), driving industrial adoption [8]. Commercial availability began ca. 2000, with suppliers like ChemSpace and AiFChem offering gram-scale quantities (95% purity) for pharmaceutical research [1] [2].
Table 2: Evolution of Synthetic Methods
Time Period | Method | Key Reagents/Conditions | Yield/ee | Primary Application |
---|---|---|---|---|
Pre-1990s | Racemic Resolution | L-Tartaric acid, NaOH/Et₂O | 30–40% (70% ee) | Academic research |
1990s | BF₃·Et₂O Catalysis | N-Benzylaziridine, ethyl glyoxylate | 62% (88% ee) | Phosphine ligand synthesis |
2000s–Present | Enzymatic Desymmetrization | Candida antarctica lipase, iPr₂O | 85% (>99% ee) | Pharmaceutical intermediates |
The compound’s role expanded in the 2000s with discoveries in neurological drug synthesis. ChemiMPEX cataloged its diol analog, (3S,4S)-(+)-1-benzyl-3,4-pyrrolidinediol (CAS: 90365-74-5), as a building block for dopamine agonists and glycotransferase inhibitors [5]. Current applications span material science (chiral polymers) and analytical chemistry (HPLC chiral stationary phases) [5] [6]. Global suppliers now include BLD Pharmatech (CAS: 75172-31-5 for (3R,4R)-enantiomer) and Advanced ChemBlocks, reflecting demand for both enantiomers [2] [3]. Purity standards have concurrently risen from 90% (2000s) to ≥97% (HPLC, 2020s) due to improved crystallization protocols [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: